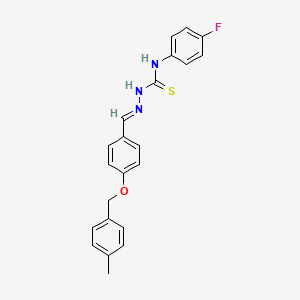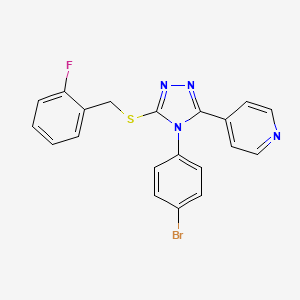![molecular formula C17H18N4O2S4 B12028188 N-(5-Methyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12028188.png)
N-(5-Methyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-メチル-1,3,4-チアゾール-2-イル)-6-[(5E)-4-オキソ-5-(2-チエニルメチレン)-2-チオキソ-1,3-チアゾリジン-3-イル]ヘキサンアミドは、チアゾール誘導体のクラスに属する複雑な有機化合物です。チアゾールは、5員環に硫黄原子と窒素原子を含む複素環式化合物です。
準備方法
合成経路と反応条件
N-(5-メチル-1,3,4-チアゾール-2-イル)-6-[(5E)-4-オキソ-5-(2-チエニルメチレン)-2-チオキソ-1,3-チアゾリジン-3-イル]ヘキサンアミドの合成は、通常、チアゾール環の調製から始まる複数の段階を伴います。 一般的な方法の1つは、チオセミカルバジドとカルボン酸またはその誘導体を酸性条件下で反応させてチアゾール環を形成することです
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成、および精製技術の使用が含まれ、高収率と純度が確保されます。 反応条件は、副生成物を最小限に抑え、効率を最大化するために慎重に制御されます .
化学反応の分析
反応の種類
N-(5-メチル-1,3,4-チアゾール-2-イル)-6-[(5E)-4-オキソ-5-(2-チエニルメチレン)-2-チオキソ-1,3-チアゾリジン-3-イル]ヘキサンアミドは、さまざまな化学反応を起こし、次のような反応があります。
酸化: チアゾール環は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: この化合物は、チオールまたはアミンを形成するように還元できます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンまたはチオールなどの求核剤が含まれます。 反応条件は、目的の生成物によって異なりますが、通常は制御された温度とpHレベルを伴います .
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、チオール、アミンが含まれます。 これらの生成物は、さらに追加の反応を起こして、より複雑な分子を形成することができます .
科学研究への応用
N-(5-メチル-1,3,4-チアゾール-2-イル)-6-[(5E)-4-オキソ-5-(2-チエニルメチレン)-2-チオキソ-1,3-チアゾリジン-3-イル]ヘキサンアミドは、いくつかの科学研究に用いられています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗菌、抗がん特性など、潜在的な治療効果について探求されています。
科学的研究の応用
N-(5-Methyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
N-(5-メチル-1,3,4-チアゾール-2-イル)-6-[(5E)-4-オキソ-5-(2-チエニルメチレン)-2-チオキソ-1,3-チアゾリジン-3-イル]ヘキサンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を変化させて、さまざまな生物学的効果をもたらします。 関与する正確な経路は、特定の用途と標的に依存します .
類似の化合物との比較
類似の化合物
- N-(5-メチル-1,3,4-チアゾール-2-イル)-N-ネオペンチルアミン
- N-(5-エチル-1,3,4-チアゾール-2-イル)ベンザミド
- N-(5-メチル-1,3,4-チアゾール-2-イル)-N-メチルアミン
独自性
N-(5-メチル-1,3,4-チアゾール-2-イル)-6-[(5E)-4-オキソ-5-(2-チエニルメチレン)-2-チオキソ-1,3-チアゾリジン-3-イル]ヘキサンアミドは、その特定の官能基の組み合わせによって独特で、独特の化学的および生物学的特性を与えています。 これは、さまざまな研究および産業用途において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- N-(5-Methyl-1,3,4-thiadiazol-2-YL)-N-neopentylamine
- N-(5-Ethyl-1,3,4-thiadiazol-2-YL)benzamide
- N-(5-Methyl-1,3,4-thiadiazol-2-YL)-N-methylamine
Uniqueness
N-(5-Methyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H18N4O2S4 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C17H18N4O2S4/c1-11-19-20-16(26-11)18-14(22)7-3-2-4-8-21-15(23)13(27-17(21)24)10-12-6-5-9-25-12/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,20,22)/b13-10+ |
InChIキー |
XXADEZMEDYPTLS-JLHYYAGUSA-N |
異性体SMILES |
CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
正規SMILES |
CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028131.png)

![5-bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12028156.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028164.png)






![N-(2,5-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028197.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028199.png)
